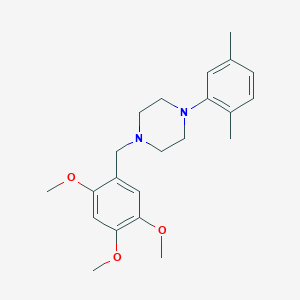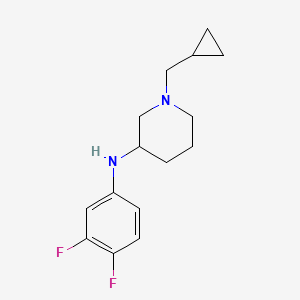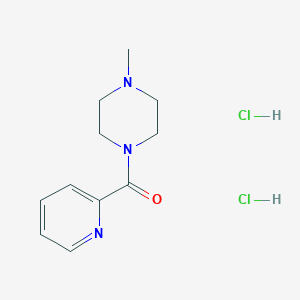![molecular formula C20H20ClN3O B6008206 N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide](/img/structure/B6008206.png)
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide, also known as DCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCA is a small molecule that has been shown to inhibit the growth of cancer cells and has been investigated for its potential use in cancer treatment.
作用機序
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide works by inhibiting the activity of the enzyme pyruvate dehydrogenase kinase (PDK), which is responsible for inhibiting the activity of the pyruvate dehydrogenase complex (PDC). PDC is a key enzyme involved in the production of energy in cells, and its inhibition leads to a shift in cellular metabolism from glycolysis to oxidative phosphorylation, resulting in the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has been shown to have a number of biochemical and physiological effects, including the inhibition of PDK activity, the induction of apoptosis in cancer cells, and the sensitization of cancer cells to chemotherapy and radiation therapy. N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has also been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has several advantages for use in lab experiments, including its small molecular size, its ability to inhibit PDK activity, and its potential use in cancer treatment. However, N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide also has some limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide, including its potential use in combination with other cancer treatments, its use in the treatment of neurological disorders, and its investigation as a potential treatment for other diseases. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide and to investigate its potential side effects.
合成法
The synthesis of N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide involves the reaction of 4-chloroaniline with diethyl malonate to form 4-chlorophenyl malonic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-diethylaminophenylacetonitrile to form N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide.
科学的研究の応用
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the production of energy in cancer cells. N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
特性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-3-24(4-2)19-11-5-15(6-12-19)13-16(14-22)20(25)23-18-9-7-17(21)8-10-18/h5-13H,3-4H2,1-2H3,(H,23,25)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCWFIPQJLFHGH-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6008139.png)
![N-(3,4-dimethoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine](/img/structure/B6008145.png)
![4,7,7-trimethyl-N-(4-methyl-1-piperazinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6008150.png)
![4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6008152.png)
![N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008161.png)
![N-allyl-N'-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6008169.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6008170.png)
![2-[(4-hydroxyquinazolin-2-yl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B6008172.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6008190.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B6008197.png)

![1-(1-azepanylacetyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6008212.png)